molecular formula C6H12O5 B12683594 2-O-Methyl-beta-D-xylopyranose CAS No. 18652-95-4

2-O-Methyl-beta-D-xylopyranose

Cat. No.: B12683594
CAS No.: 18652-95-4
M. Wt: 164.16 g/mol
InChI Key: UAXFCDNRLADBDZ-JGWLITMVSA-N
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Description

Contextualization within Glycoscience

Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. cymitquimica.com This field is fundamental to understanding a wide array of biological processes, including cell-to-cell recognition, immune responses, and signaling pathways. cymitquimica.com Carbohydrates are not only sources of energy but are also key structural components of all living organisms. Hemicelluloses, for example, are complex polysaccharides that, along with cellulose (B213188), form the cell walls of terrestrial plants. wikipedia.org

The basic units of these complex structures are monosaccharides. One such fundamental unit is D-xylose, a five-carbon sugar (pentose) that is a primary component of xylan (B1165943), the major hemicellulose in many plant cell walls. wikipedia.orgmdpi.com Xylan consists of a backbone of β-1,4-linked D-xylopyranose units. mdpi.com The study of derivatives of these monosaccharides, such as 2-O-Methyl-beta-D-xylopyranose, provides crucial insights into the structure and function of the larger polysaccharides they form. This methylated sugar is a derivative of beta-D-xylopyranose and is of significant interest in glycobiology and biotechnology. ontosight.ai

Significance as a Methylated Monosaccharide Derivative

Methylation, the addition of a methyl group, is a common chemical modification of monosaccharides that can significantly alter their chemical properties and biological function. This compound is a naturally occurring methylated sugar that has been identified as a constituent of more complex molecules in marine organisms. researchgate.net

Furthermore, methylated sugars are key components of plant polysaccharides. While 4-O-methyl-D-glucuronic acid is a more commonly cited methylated sugar in plant xylans, the study of various methylated pentoses like this compound is vital for understanding the fine structure and properties of hemicellulose. mdpi.comusp.broup.com The specific pattern of methylation can influence the polysaccharide's conformation, its interactions with other cell wall components like cellulose, and its susceptibility to enzymatic degradation. oup.comnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₂O₅ ncats.io
Molecular Weight 164.156 g/mol ncats.io
IUPAC Name (2R,3S,4R,5R)-5-(hydroxymethyl)-2-methoxyoxane-3,4-diol
Stereochemistry Absolute ncats.io

| Parent Compound | beta-D-Xylose ebi.ac.uk |

Overview of Research Areas Investigated

Research involving this compound spans several scientific disciplines, primarily focusing on its structure, synthesis, and natural occurrence.

Natural Product Chemistry: A significant area of research is the isolation and characterization of natural products containing this sugar moiety. It has been identified as a key component of novel steroid glycosides isolated from marine invertebrates like starfish. researchgate.net The structural elucidation of these complex molecules relies on techniques such as mass spectrometry and 2D NMR spectroscopy, where the signals from the 2-O-methyl-β-D-xylopyranose residue are compared against known values. researchgate.net

Structural Analysis and Standards: The compound serves as an important reference standard in the chemical analysis of complex carbohydrates. The characterization of polysaccharides, such as those from plant cell walls, often involves breaking them down into their constituent monosaccharides and their derivatives. jst.go.jp The synthesis of pure this compound allows for its use as a standard in chromatographic and spectroscopic methods to confirm its presence and quantity in natural extracts. researchgate.netchemicalpapers.com Its structure has been determined in solution using advanced NMR techniques, providing precise data on its conformation. ebi.ac.uk

Chemical Synthesis: The synthesis of this compound and related methylated oligosaccharides is an active area of research. researchgate.netlookchem.com These synthetic efforts are crucial for producing the quantities of pure material needed for structural studies and biological assays. Synthetic procedures often involve multiple steps of protecting and deprotecting hydroxyl groups to achieve methylation at a specific position on the xylopyranose ring. researchgate.net

Biochemistry and Enzymology: While direct research on the interaction of this compound with enzymes is limited, it is highly relevant to the study of hemicellulose degradation. Xylan, a polymer of xylose, is broken down by xylanase enzymes. mdpi.comnih.gov The presence of substitutions, including methyl groups, on the xylan backbone can significantly affect enzyme recognition and efficiency. nih.gov Understanding how enzymes interact with modified sugars like this is crucial for applications in biotechnology, such as the production of biofuels from plant biomass, where complete degradation of hemicellulose is a key goal. mdpi.comnih.gov

Table 2: Research Applications of this compound

Research Area Application Key Findings
Natural Product Chemistry Isolation and structural elucidation of steroid glycosides from marine organisms. researchgate.net Identified as a recurring sugar moiety in novel bioactive compounds from starfish. researchgate.net
Structural Analysis Used as a reference compound in NMR and mass spectrometry. researchgate.netebi.ac.uk Enables the confirmation of its presence within larger, complex carbohydrate structures. researchgate.net
Chemical Synthesis Development of synthetic routes to produce pure methylated monosaccharides. researchgate.netchemicalpapers.comlookchem.com Provides necessary standards for analytical and biological studies. researchgate.net

| Plant Biochemistry | Serves as a model compound for studying the structure of xylan and hemicellulose. mdpi.comoup.com | Methylation patterns on the xylan backbone influence polysaccharide structure and enzymatic breakdown. oup.comnih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18652-95-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-3-methoxyoxane-2,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

UAXFCDNRLADBDZ-JGWLITMVSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H](CO[C@H]1O)O)O

Canonical SMILES

COC1C(C(COC1O)O)O

Origin of Product

United States

Natural Occurrence and Distribution

Isolation and Characterization from Biological Sources

The identification of 2-O-Methyl-beta-D-xylopyranose and related methylated sugars from natural sources relies on sophisticated analytical techniques. Following extraction and purification, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to elucidate the precise structure of the glycosides and polysaccharides, confirming the identity and linkage of their monosaccharide units.

Marine Organisms

Starfish Polyhydroxysteroidal Glycosides

Several species of starfish have been found to contain polyhydroxysteroidal glycosides that incorporate methylated xylose units. For instance, two new steroid glycosides, kurilensoside I and kurilensoside J, were isolated from the Far East starfish Hippasteria kurilensis. researchgate.net A common feature in these types of glycosides is the presence of a 2-O-methyl-β-D-xylopyranose moiety. researchgate.net

In a different starfish, Henricia leviuscula spiculifera, a glycoside was identified that contained a 2,4-di-O-methyl-β-d-xylopyranose unit attached to the steroid nucleus. mdpi.com Further research on the tropical starfish Pentaceraster regulus led to the isolation of regulusoside C, a polyhydroxysteroid glycoside which also includes a 2-O-methyl-α-D-xylopyranosyl moiety within its disaccharide chain. researchgate.net Additionally, studies on the deep-sea orange cookie star, Ceramaster patagonicus, have identified ceramasteroside A, which contains the rare 3-O-methyl-4-O-sulfated β-D-xylopyranose residue. nih.gov

Table 1: Methylated Xylose Derivatives in Starfish Glycosides

Starfish Species Glycoside Methylated Xylose Derivative
Hippasteria kurilensis Kurilensoside I, Kurilensoside J 2-O-methyl-β-D-xylopyranose
Henricia leviuscula spiculifera Spiculiferoside B 2,4-di-O-methyl-β-d-xylopyranose
Pentaceraster regulus Regulusoside C 2-O-methyl-α-D-xylopyranosyl
Sea Cucumber Triterpene Glycosides (e.g., 3-O-methyl-D-xylose as terminal monosaccharide)

Triterpene glycosides are characteristic secondary metabolites of sea cucumbers. nih.gov The carbohydrate chains of these glycosides can consist of up to six monosaccharide units, where 3-O-methyl-d-xylose often acts as a terminal monosaccharide. nih.gov This structural feature is considered a characteristic of all glycosides isolated from the sea cucumber Eupentacta fraudatrix. nih.govnih.gov The presence of 3-O-methyl-d-xylose as a terminal unit is a predominant feature in the oligosaccharide chains of these marine natural products. nih.gov While rarely detected in other sea cucumbers, a glycoside containing a 3-O-methylxylose residue has also been found in Psolus chitonoides. mdpi.com

Plant Sources

Components of Hemicellulose and Xylans

Xylan (B1165943) is a major component of hemicellulose, the second most abundant lignocellulosic biomass on Earth. nih.gov Structurally, xylans have a backbone of β-1,4-linked xylopyranose residues. mdpi.com These backbones can be substituted with various side chains, including 4-O-methyl-D-glucuronic acid. mdpi.comcdnsciencepub.com Hydrolysis of fully methylated xylan from hardwoods like the Japanese Beech (Fagus crenata) has yielded 3-O-methyl-D-xylose, indicating its origin from branched xylose residues. kyoto-u.ac.jp

Wheat Bran Polysaccharides

Wheat bran is a rich source of non-starch polysaccharides, particularly arabinoxylans (AX), which are the main constituents of its hemicellulose fraction. The structure of these arabinoxylans consists of a linear backbone of β-(1–4)-D-xylopyranose units.

Research involving the enzymatic degradation and chemical analysis of polysaccharides from wheat bran has confirmed the presence of methylated xylose derivatives. In one study, a degraded polysaccharide from wheat bran was methylated and subsequently hydrolyzed. cdnsciencepub.com The resulting components included 2-O-methyl-D-xylose, which was crystallized and identified by its melting point and optical rotation. cdnsciencepub.com This indicates that the 2-O-methylated form of xylose is a structural component of wheat bran hemicellulose. Further methylation analysis of arabinoxylan fractions from wheat bran has identified 2- or 3-methylxylose, confirming the presence of these methylated sugars in the complex polysaccharide structure. cerealsgrains.org

Table 2: Methylated Monosaccharides Identified in Wheat Bran Hemicellulose Analysis

Component Molar Ratio (Approximate)
2-O-(2,3,4-tri-O-methyl-D-glucuronosyl)-3-O-methyl-D-xylose 1
2-O-methyl-D-xylose 0.5
2,3-di-O-methyl-D-xylose 5
Seed Endosperm Xylans (e.g., Opuntia ficus-indica)

Hemicellulosic polysaccharides isolated from the seed endosperm of the prickly pear (Opuntia ficus-indica) have been shown to contain methylated xylan structures. Alkaline extraction of depectinated cell wall material yields both water-soluble and water-insoluble xylan fractions. Structural analysis of these xylans, particularly the water-soluble fraction, indicates a complex, substituted backbone.

Methylation analysis is a key technique used to determine the linkage and substitution patterns of polysaccharides. In this process, free hydroxyl groups on the sugar residues are methylated. The polymer is then hydrolyzed into its constituent monosaccharides, which are subsequently reduced to alditols and acetylated for analysis by gas chromatography-mass spectrometry (GC-MS). The identification of partially methylated alditol acetates reveals the original positions of substitution on the sugar units. In the case of Opuntia ficus-indica seed endosperm xylans, methylation analysis confirmed the presence of 2-O-methyl-xylitol, the derivative of 2-O-Methyl-xylopyranose. This finding is crucial as it indicates that the O-2 position on some xylopyranose residues of the xylan backbone was unsubstituted and available for methylation during the analytical procedure.

Components of Substituted Xylopyranose Units (e.g., with 4-O-methyl-D-glucuronic acid, 2-O-L-fucopyranosyl units)

The xylans from Opuntia ficus-indica seed endosperm are not simple linear polymers but are decorated with various sugar and acid units. The primary structure is a fucosylglucuronoxylan, which consists of a linear backbone of β-(1→4)-linked D-xylopyranosyl units. This backbone is further substituted with other molecules.

Detailed structural investigations have revealed that this xylan is decorated with 4-O-methyl-α-D-glucopyranosyluronic acid and fucopyranosyl groups. These substituents are linked at specific positions on the xylopyranose residues of the main chain. The 4-O-methyl-α-D-glucopyranosyluronic acid units are attached to the O-2 position of the xylopyranose residues, while fucopyranosyl groups are linked to the O-3 position.

The results of methylation analysis support this structural determination. The detection of 2-O-methyl-xylitol and 3-O-methyl-xylitol confirms that the xylan backbone is substituted at both the O-3 and O-2 positions, respectively. The presence of 2-O-methyl-xylitol in the analysis products specifically points to xylopyranose units that were substituted at the O-3 position, leaving the O-2 hydroxyl group free to be methylated during the experiment.

Table 1: Methylation Analysis Results of a Water-Soluble Xylan Fraction (CASF1) from Opuntia ficus-indica Seed Endosperm
Partially Methylated Alditol AcetateInferred Linkage/SubstitutionRelative Mole Ratio
2,3,4-Me3-FucTerminal Fucopyranosyl1.0
2,3,4-Me3-XylTerminal Xylopyranosyl-
2,3-Me2-Xyl4-linked Xylopyranosyl7.0
2-Me-Xyl3,4-linked Xylopyranosyl1.1
3-Me-Xyl2,4-linked Xylopyranosyl2.1

Data derived from structural studies on fucosylglucuronoxylan.

Phytochemical Constituents (e.g., Aganosma dichotoma)

Phytochemical investigations of various plants sometimes lead to the isolation of methylated monosaccharides as individual constituents, rather than as parts of larger polymers. The plant Aganosma dichotoma, a member of the Apocynaceae family, is known to contain a variety of phytochemicals, including alkaloids, phenols, steroids, quercetin, and rutin. researchgate.netresearchgate.netnih.gov

Recent studies focusing on identifying potential glycoside phytochemicals from A. dichotoma have successfully identified a related compound, methyl beta-D-xylopyranoside. nih.govnih.gov It is important to note that this compound is an isomer of this compound. Methyl beta-D-xylopyranoside is methylated at the anomeric carbon (O-1 position), whereas the subject of this article is methylated at the O-2 position. Currently, the available literature on the phytochemical constituents of Aganosma dichotoma specifies the isolation of the 1-O-methyl isomer, not this compound.

Occurrence of Related Methylated Xylopyranoses (e.g., 2,3,4-Tri-O-methyl-alpha-D-xylopyranose in Brassica napus)

The analysis of cell wall polysaccharides in rapeseed (Brassica napus) meal has identified various complex structures, including pectic polysaccharides and hemicelluloses. mdpi.com The hemicellulosic fraction contains xylans that are substituted with O-methyl-uronic acid. mdpi.com However, detailed analysis of the monomeric composition following hydrolysis and derivatization has not specifically reported the presence of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose as a naturally occurring constituent in Brassica napus. Much of the research on methylation in Brassica napus focuses on DNA methylation as an epigenetic factor in gene regulation rather than the structural analysis of cell wall components. mdpi.com

Biosynthesis and Metabolic Pathways

Envisioned Biosynthetic Routes of 2-O-Methyl-beta-D-xylopyranose

The precise biosynthetic pathway leading to this compound remains an area of active research. However, based on the current understanding of polysaccharide biosynthesis in plants, two primary routes are envisioned. The synthesis of RG-II is a complex process that is believed to take place in the Golgi apparatus and necessitates a variety of activated sugars, specific glycosyltransferases, and other enzymes for processes like the methylation and acetylation of side chain residues frontiersin.org.

One proposed pathway involves the methylation of a xylose residue after its incorporation into the growing RG-II polysaccharide chain. In this scenario, a xylosyltransferase would first add a xylose monosaccharide from a nucleotide sugar donor, such as UDP-D-xylose, to the appropriate position on the RG-II side chain. Subsequently, a specific O-methyltransferase would catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 2-hydroxyl group of the xylose residue. This post-glycosylation modification is a common strategy in the biosynthesis of complex carbohydrates.

A second possibility is the enzymatic synthesis of a methylated nucleotide sugar donor, such as UDP-2-O-methyl-D-xylose. This activated precursor would then be directly incorporated into the RG-II side chain by a specific xylosyltransferase. While the activated forms of many monosaccharide components of RG-II have been identified, it is not yet known whether xylose is O-methylated as a nucleotide sugar or after being transferred to the RG-II side chains frontiersin.orgnih.gov. Research on the biosynthesis of RG-II is ongoing, and the identification of the specific enzymes involved will be crucial to fully elucidate the biosynthetic route of its methylated components.

Enzymatic Methylation Mechanisms of Xylosides

The enzymatic methylation of xyloside residues within polysaccharides is a key biochemical modification that influences the structure and function of the cell wall. While the specific methyltransferase responsible for the 2-O-methylation of xylose in RG-II has not yet been definitively identified, insights can be drawn from studies on other methylated polysaccharides, such as glucuronoxylan.

In the case of glucuronoxylan, a major hemicellulose in the secondary cell walls of eudicots, specific methyltransferases have been characterized. For instance, Arabidopsis glucuronoxylan methyltransferase (GXMT) catalyzes the 4-O-methylation of glucuronic acid substituents on the xylan (B1165943) backbone. This enzyme, located in the Golgi apparatus, utilizes S-adenosyl-L-methionine as the methyl donor. The methylation is understood to occur after the glucuronic acid has been added to the xylan chain.

It is highly probable that a similar mechanism is at play for the methylation of xylose in RG-II. A putative xyloside-specific O-methyltransferase, likely residing in the Golgi apparatus, would recognize the xylose residue at a specific position within the RG-II side chain. The enzyme would then facilitate the nucleophilic attack of the 2-hydroxyl group of the xylose on the methyl group of SAM, resulting in the formation of the 2-O-methyl ether linkage and the release of S-adenosyl-L-homocysteine. The identification and characterization of this specific methyltransferase are key missing pieces in understanding the complete biosynthesis of RG-II.

Involvement in Plant Primary and Secondary Metabolism

This compound, as a component of RG-II, plays a crucial role in the primary metabolism of plants, specifically in the formation and function of the primary cell wall. The primary cell wall is a dynamic structure that provides mechanical support to the plant cell, determines its shape, and is involved in cell-cell adhesion and defense against pathogens.

RG-II is a structurally complex pectic polysaccharide with a backbone of homogalacturonan and four distinct side chains frontiersin.org. It is found in the primary cell walls of all higher plants in a highly conserved structure, highlighting its fundamental importance. One of the most significant functions of RG-II is its ability to form dimers that are cross-linked by a borate (B1201080) diester bond. This dimerization is essential for the proper assembly and mechanical properties of the pectic network within the cell wall.

The presence of 2-O-methyl-xylose in one of the side chains of RG-II is critical for maintaining the specific three-dimensional structure of the polysaccharide, which in turn is necessary for efficient borate cross-linking. Mutations affecting the composition of RG-II side chains, including the presence of methylated sugars, can lead to severe growth and developmental defects in plants, underscoring the importance of this polysaccharide in primary metabolism.

Precursor Roles in Complex Glycan Assembly

The biosynthesis of this compound, or more accurately, the incorporation of its methylated form into RG-II, is a key step in the assembly of this complex glycan. The synthesis of RG-II is a highly orchestrated process that requires the coordinated action of numerous enzymes, including glycosyltransferases and methyltransferases.

The assembly of the four distinct side chains of RG-II involves the sequential addition of various monosaccharides from their activated nucleotide sugar forms. The xylose residue that is destined for 2-O-methylation is added by a specific xylosyltransferase. As discussed, it is currently unknown whether this xylose is methylated before or after its incorporation. Regardless of the timing, the presence of the 2-O-methyl group is a terminal modification that contributes to the final, intricate structure of the RG-II side chain.

Synthetic Methodologies and Chemical Modifications

Regioselective Methylation of Beta-D-Xylopyranose

Regioselective methylation is the cornerstone of synthesizing 2-O-Methyl-beta-D-xylopyranose. The challenge lies in differentiating the reactivity of the hydroxyl (OH) groups at the C2, C3, and C4 positions of the pyranose ring. Direct methylation of unprotected beta-D-xylopyranose would result in a complex mixture of randomly methylated products. Therefore, achieving selectivity for the 2-O position requires strategic chemical approaches.

The most common strategy for regioselective methylation involves the use of protecting groups, which temporarily block certain hydroxyl groups from reacting, allowing for chemical modification at the desired position. The general sequence involves:

Protection: Selectively protecting the hydroxyl groups at the C3 and C4 positions.

Methylation: Methylating the remaining free hydroxyl group at the C2 position.

Deprotection: Removing the protecting groups to yield the final product.

The choice of protecting groups is critical and is dictated by their stability under methylation conditions and the ease of their subsequent removal. mdpi.com Common strategies involve the formation of cyclic acetals, which can span two hydroxyl groups. For instance, a 4,6-O-benzylidene acetal (B89532) is often used in hexopyranosides, and analogous strategies can be adapted for pentopyranosides like xylose.

A plausible route for the synthesis of this compound would start with a suitable xylopyranoside, such as methyl β-D-xylopyranoside. A key intermediate could be one where the C3 and C4 hydroxyls are protected. For example, the formation of a cyclic stannylene acetal by reacting the diol with a dibutyltin (B87310) oxide can activate the hydroxyl groups, often showing preference for one position over another during subsequent reactions like acylation or alkylation. rsc.org An alternative approach involves the synthesis of a precursor like methyl 3-O-benzyl-β-D-xylopyranoside, which leaves the C2 and C4 hydroxyls available for further differential protection before methylation. researchgate.net

Step Description Typical Reagents Purpose
1. Initial Glycoside Formation Conversion of D-xylose to its methyl pyranoside.Methanol, Acid Catalyst (e.g., HCl)Protects the anomeric carbon and simplifies the starting material. researchgate.net
2. Regioselective Protection Blocking of C3 and C4 hydroxyl groups.Benzyl (B1604629) bromide, Dibutyltin oxide, Di-tert-butylsilyl bis(trifluoromethanesulfonate)To ensure only the C2 hydroxyl group is available for methylation. nih.gov
3. Methylation Addition of a methyl group to the C2 oxygen.Methyl iodide (CH₃I), Silver oxide (Ag₂O) or Sodium hydride (NaH)Forms the desired 2-O-methyl ether linkage.
4. Deprotection Removal of protecting groups from C3 and C4.Catalytic Hydrogenolysis (for benzyl groups), Fluoride source (for silyl (B83357) groups)To yield the final this compound. nih.gov

This multi-step process, while complex, allows for the precise and unambiguous synthesis of the target molecule. researchgate.net

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. Enzymes, particularly lipases, can catalyze reactions with high regioselectivity on sugar molecules, often without the need for extensive protection-deprotection steps. nih.gov

A potential chemoenzymatic route to this compound could involve the regioselective acylation of a xylopyranoside using an enzyme like Novozyme-435. This enzyme could, for example, selectively acylate the C3 and C4 positions. Following this enzymatic protection step, the free C2 hydroxyl group can be chemically methylated. The final step would involve the enzymatic or chemical removal of the acyl groups. This approach can reduce the number of chemical steps, leading to a more efficient and environmentally friendly synthesis. nih.govrsc.org

Synthesis of Labeled this compound Analogues (e.g., Isotopic Labeling)

Isotopically labeled carbohydrates are invaluable tools for studying metabolic pathways, reaction mechanisms, and molecular structures. Labeled analogues of this compound can be synthesized by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

There are two primary strategies for introducing an isotopic label:

Using a Labeled Methylating Agent: The most direct method to introduce a label into the methyl group is to use an isotopically labeled methylating agent during the chemical synthesis. For example, reacting the protected xylopyranose (with a free 2-OH) with ¹³C-labeled methyl iodide (¹³CH₃I) or deuterated methyl iodide (CD₃I) will result in the desired ¹³C- or ²H-labeled 2-O-methyl group.

Using a Labeled Xylose Backbone: To label the pyranose ring itself, the synthesis must begin with an isotopically labeled D-xylose precursor. For instance, the synthesis of methyl β-D-xylopyranoside-5-¹⁸O has been demonstrated, which could then be carried through the synthetic sequence described above to yield the correspondingly labeled 2-O-methyl derivative. nih.gov Similarly, deuterium can be stereospecifically introduced at certain positions on the sugar ring, like the C6 position in hexopyranosides, through radical reactions, a strategy that could be adapted for pentoses. nih.gov

These labeled compounds can then be analyzed by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to probe their biological fate or chemical transformations. nih.govsioc-journal.cn

Preparation of this compound Derivatives and Analogues

Once synthesized, this compound serves as a valuable building block for creating more complex glycoconjugates and oligosaccharides. The 2-O-methyl group acts as a permanent protecting group, allowing for chemical manipulations at the remaining hydroxyl and anomeric positions.

The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry, linking a sugar unit to another molecule (which can be another sugar or a non-sugar aglycone). cdnsciencepub.comresearchgate.net To be used in such a reaction, this compound must first be converted into a glycosyl donor. This involves activating the anomeric carbon (C1) by introducing a good leaving group.

Methods for Glycosyl Donor Activation:

Glycosyl Halides: Conversion of the anomeric hydroxyl group to a bromide or chloride.

Trichloroacetimidates: Reaction with trichloroacetonitrile (B146778) to form a highly reactive imidate donor.

Thioglycosides: Introduction of a thiophenyl or thioethyl group at the anomeric position.

This activated 2-O-methyl-xylopyranosyl donor can then be reacted with a glycosyl acceptor—a molecule containing a free hydroxyl group—in the presence of a suitable promoter (e.g., a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), TMSOTf) to form a new O-glycosidic linkage. nih.gov The stereochemical outcome of the glycosylation (whether an α or β linkage is formed) is influenced by many factors, including the protecting groups on the donor, the solvent, and the reaction conditions. mdpi.com

Polyhydroxysteroidal glycosides are a class of natural products characterized by a steroid aglycone linked to one or more sugar units. These compounds often exhibit important biological activities. The synthesis of these complex molecules requires the efficient formation of glycosidic bonds between sugar units and the hydroxyl groups of the steroid core.

A synthetic strategy to incorporate this compound into a steroidal glycoside would involve:

Preparation of the Glycosyl Donor: Activating this compound (with C3 and C4 hydroxyls protected) as a glycosyl donor, for example, as a trichloroacetimidate.

Preparation of the Acceptor: A polyhydroxysteroid with a specific hydroxyl group available for glycosylation. Other hydroxyls on the steroid would need to be protected.

Glycosylation: Reacting the xylopyranosyl donor with the steroidal acceptor under the promotion of a Lewis acid to form the steroid-sugar linkage.

Deprotection/Elongation: Removing the protecting groups from the sugar and/or steroid, or using the newly attached xylose unit as an acceptor for further glycosylation to extend the carbohydrate chain.

This approach allows for the controlled and systematic assembly of complex natural product analogues, where the 2-O-methylated xylose unit can play a crucial role in the final structure and biological function.

Complex Carbohydrate Synthesis Utilizing this compound Moieties

The incorporation of methylated monosaccharide units, such as this compound, into larger, more complex carbohydrate structures is a significant challenge in synthetic carbohydrate chemistry. These methylated moieties are integral components of various biologically important polysaccharides, including xylans found in plant cell walls. The synthesis of oligosaccharides containing these units is crucial for studying the structure-function relationships of these natural polymers, as well as for developing tools to investigate the enzymes involved in their biosynthesis and degradation.

A notable example of the strategic synthesis of such complex carbohydrates is the preparation of branched glucuronoxylans. These syntheses require careful planning of protecting group strategies and glycosylation sequences to achieve the desired stereochemistry and regioselectivity. The synthesis of a pentaxylan backbone with a specifically attached 4-O-methyl-α-D-glucuronic acid residue illustrates the intricacies of such endeavors researchgate.net.

In a representative synthetic approach, a pentaxylan backbone was assembled, and a glucuronic acid moiety was introduced at the 2-position of the fourth xylose unit. The synthesis of the target molecule with a 4-O-methyl ether on the glucuronic acid showcases a multi-step process involving the creation of specific building blocks (glycosyl donors and acceptors) followed by their sequential coupling.

The synthesis of a key building block, a protected 4-O-methyl glucuronic acid donor, is a critical step. This donor can then be coupled with a suitable xylose-containing acceptor to form the branched structure. The choice of protecting groups is paramount to ensure that specific hydroxyl groups are available for glycosylation while others remain protected.

The following table outlines the key steps and intermediates in the synthesis of a protected glucuronoxylan fragment, highlighting the complexity and precision required in such synthetic methodologies.

StepReactantsReagents and ConditionsProductYield
1Protected Xylobiose AcceptorProtected Glucuronic Acid Donor, Glycosylation PromoterProtected Branched TrisaccharideData not available
2Protected Branched TrisaccharideDeprotection of a specific hydroxyl groupTrisaccharide AcceptorData not available
3Trisaccharide AcceptorProtected Xylose Donor, Glycosylation PromoterProtected Branched TetrasaccharideData not available
4Protected Branched TetrasaccharideSequential deprotection and glycosylation stepsFully Protected Branched PentasaccharideData not available
5Fully Protected Branched PentasaccharideGlobal DeprotectionTarget Glucuronoxylan PentasaccharideData not available

This synthetic strategy demonstrates the ability to chemically construct complex, branched oligosaccharides that mimic fragments of natural polysaccharides. The successful synthesis of such molecules provides invaluable tools for glycobiology, enabling detailed studies of carbohydrate-binding proteins and enzymes.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure determination of carbohydrates in solution. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and their spatial arrangement.

1D and 2D NMR Techniques for Structural Assignment

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in the structural analysis of 2-O-Methyl-beta-D-xylopyranose. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The 1D ¹H NMR spectrum provides initial information on the number of distinct protons, their chemical shifts, signal integrations (proton count), and scalar (J) couplings, which reveal through-bond connectivity. For this compound, one would expect distinct signals for the anomeric proton (H-1), the ring protons (H-2, H-3, H-4, H-5ax, H-5eq), and the methyl group protons. The ¹³C NMR spectrum shows signals for each unique carbon, including the anomeric carbon (C-1), the ring carbons (C-2, C-3, C-4, C-5), and the methyl carbon. O-methylation at the C-2 position causes a characteristic downfield shift of the C-2 signal by approximately 8-10 ppm compared to the unmethylated xylopyranose. chemicalpapers.com

2D NMR: To unambiguously assign these signals, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are scalar-coupled to each other, typically over two or three bonds. It is used to trace the proton connectivity within the pyranose ring, starting from an easily identifiable signal like the anomeric proton (H-1). For instance, the H-1 signal will show a cross-peak with H-2, which in turn will show a correlation to H-3, and so on, allowing for the assignment of the entire ring proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. By overlaying the ¹H and ¹³C spectra, HSQC provides a direct link between the proton and carbon assignments. For example, the proton assigned as H-1 from the COSY spectrum will show a cross-peak with its corresponding anomeric carbon (C-1) in the HSQC spectrum. This is crucial for assigning all the carbon signals of the pyranose ring and the methyl group. mdpi.com

The combination of these techniques allows for the complete and accurate assignment of all ¹H and ¹³C chemical shifts.

Interactive Data Table: Expected NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O Note: The following data are estimated based on values reported for methyl β-D-xylopyranoside and the known effects of 2-O-methylation. Actual experimental values may vary.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H-¹H Coupling Constants (J, Hz)
1~4.40 (d)~104.5J₁,₂ ≈ 7.5
2~3.15 (dd)~83.0J₂,₃ ≈ 9.0
3~3.50 (t)~76.0J₃,₄ ≈ 9.0
4~3.70 (m)~70.0J₄,₅ax ≈ 9.0, J₄,₅eq ≈ 5.0
5ax~3.30 (dd)~66.0J₅ax,₅eq ≈ -11.5
5eq~3.95 (dd)--
2-O-CH₃~3.60 (s)~58.0-

Conformational Analysis using NMR (e.g., residual dipolar coupling constants)

While chemical shifts and coupling constants provide information about the covalent structure, they also offer insights into the three-dimensional conformation of the molecule. For pyranose rings, the dominant conformation is typically one of the two chair forms, ⁴C₁ or ¹C₄. The conformation of this compound is primarily the ⁴C₁ chair, where the bulky substituents are in equatorial positions.

Residual Dipolar Couplings (RDCs): For a more detailed and quantitative conformational analysis, Residual Dipolar Couplings (RDCs) are a powerful tool. RDCs provide long-range orientational information about bond vectors relative to an external magnetic field. wikipedia.org To measure RDCs, the molecule is placed in a dilute liquid crystalline medium, which induces a slight alignment. wikipedia.org This partial alignment prevents the complete averaging of through-space dipolar couplings, resulting in small, measurable residual couplings.

The magnitude of an RDC for a specific bond (e.g., C-H) depends on its length and its orientation relative to the molecular alignment tensor. By measuring a set of RDCs throughout the molecule (e.g., for all C-H bonds), one can determine the average orientation of the molecule and refine its 3D structure with high precision. This technique is particularly valuable for studying subtle conformational changes or dynamic processes that are not easily captured by other NMR parameters. nih.gov For this compound, RDC analysis would confirm the dominance of the ⁴C₁ chair conformation and provide precise details about the puckering of the pyranose ring and the orientation of the 2-O-methyl group.

Analysis of Methyl Group Chemical Shifts

The chemical shift of the 2-O-methyl group protons (typically around 3.60 ppm) and carbon (around 58.0 ppm) is highly sensitive to its local chemical and spatial environment. libretexts.org Several factors influence these shifts:

Inductive Effects: The electron-withdrawing oxygen atom deshields the methyl protons and carbon, causing them to resonate at a relatively downfield position compared to methyl groups in alkanes. libretexts.org

Anisotropic Effects: Nearby functional groups with π-systems (not present in this simple monosaccharide but relevant in larger glycans) can create local magnetic fields that either shield or deshield the methyl group depending on its orientation within the anisotropic cone.

Steric Effects: Steric compression, for example, if the methyl group were forced into an axial position or experienced crowding from other substituents, would typically cause an upfield shift (shielding) of the ¹³C signal (gamma-gauche effect). The equatorial orientation in the stable ⁴C₁ chair conformation minimizes such effects.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight of carbohydrates and, when coupled with tandem MS (MS/MS), for sequencing and linkage analysis of oligosaccharides.

MALDI-TOF MS for Oligosaccharide and Polysaccharide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique ideal for the analysis of large, non-volatile molecules like oligosaccharides and polysaccharides. In MALDI-TOF MS, the carbohydrate sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte, typically as a sodiated adduct [M+Na]⁺. nih.gov

When analyzing an oligosaccharide containing a this compound unit, MALDI-TOF MS can provide:

Molecular Weight: The mass of the intact oligosaccharide, confirming its composition. The presence of the methyl group adds 14 Da (CH₂) to the mass of the corresponding unmethylated oligosaccharide.

Fragmentation Data (in TOF/TOF or PSD mode): Tandem mass spectrometry of a selected oligosaccharide ion provides structural information. The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to B, C, Y, and Z ions, which allows for the sequencing of the monosaccharide units. nih.gov The presence of a 2-O-methylated xylose residue will be evident from the mass of the resulting fragment ions. Cross-ring cleavages (A and X ions) can also occur and may provide information about the linkage positions, although this is more definitively determined by methylation analysis. researchgate.net

GC-MS for Methylation Analysis and Linkage Pattern Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining the glycosidic linkage patterns in complex carbohydrates. The procedure, known as methylation analysis, involves several steps:

Permethylation: All free hydroxyl groups in the polysaccharide are converted to methyl ethers. The existing 2-O-methyl group on the xylose unit remains unchanged.

Hydrolysis: The permethylated polysaccharide is hydrolyzed into its constituent partially methylated monosaccharides.

Reduction: The monosaccharides are reduced to their corresponding alditols. This step opens the ring and prevents anomerization.

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages and the anomeric carbon) are acetylated.

The resulting products are Partially Methylated Alditol Acetates (PMAAs), which are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in Electron Ionization (EI)-MS. uga.eduresearchgate.net

A this compound unit that was, for example, linked through its 4-position in a larger polysaccharide, would yield 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol . The mass spectrum of this PMAA would show characteristic fragment ions resulting from cleavage between the carbon atoms. The location of the methyl and acetyl groups can be deduced from the m/z values of these fragments, allowing for the unambiguous identification of the original 2-O-methylation and the 1→4 glycosidic linkage.

Interactive Data Table: Expected GC-MS Data for the PMAA of a 4-linked 2-O-Methyl-xylopyranose Residue

PMAA Derivative Original Linkage Expected Retention Index Key EI-MS Fragment Ions (m/z)
1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol1→4Variable, depends on GC column and conditions43, 45, 87, 117, 129, 161, 189, 233

This detailed analysis, combining advanced NMR and MS techniques, provides a comprehensive structural and conformational picture of this compound, both as an individual monosaccharide and as a component within larger, more complex carbohydrate structures.

Isotopic Analysis using Mass Spectrometry

Isotopic analysis via mass spectrometry (MS) is a powerful tool for elucidating the structure and metabolism of carbohydrates like this compound. This technique allows for the determination of isotopic enrichment and the tracking of labeled molecules through metabolic pathways.

One common approach involves isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes. For instance, methyl α- and β-D-xylopyranosides have been synthesized with an ¹⁸O isotope in the pyranose ring (methyl α- and β-D-xylopyranoside-5-¹⁸O). The isotopic enrichment of these compounds can be precisely determined by hydrolyzing them to D-xylose-5-¹⁸O, followed by derivatization and analysis using a quadrupole mass spectrometer nih.gov. This methodology provides a definitive way to confirm the presence and quantity of the isotope label.

Tandem mass spectrometry (MS/MS) is crucial for structural analysis by examining the fragmentation patterns of the parent ion. In studies of methylated oligosaccharides related to D-xylans, techniques like atmospheric pressure photoionization (APPI) mass spectrometry have been employed nih.gov. This method often results in the formation of sodium adduct ions, [M+Na]⁺, as the most abundant species nih.gov. The fragmentation of these ions provides valuable structural information. For example, the MS/MS spectrum of a per-O-methylated trisaccharide [M+Na]⁺ ion shows a characteristic base peak resulting from a Y-type glycosidic bond cleavage nih.gov.

The analysis of fragment ions helps identify specific structural motifs. For instance, the ion at m/z 111 is often unique to non-reducing terminal units in these types of compounds nih.gov. Another interesting feature observed is the addition of a water molecule to the molecular ion, giving rise to [M+H₂O]⁺ adduct ions, which also produce distinct fragment ions upon further analysis nih.gov. For quantitative studies, isotope dilution mass spectrometry (IDMS) is a highly accurate method. This involves spiking a sample with a known amount of an isotopically labeled version of the analyte, allowing for precise quantification by measuring the ratio of the natural to the labeled compound nih.govresearchgate.net.

Table 1: Key Mass Spectrometry Data for Isotopic and Fragmentation Analysis of Methylated Xylose Derivatives
Ion Typem/z Value (example)SignificanceReference
Sodium Adduct [M+Na]⁺VariableCommon and abundant ion in APPI-MS, used as precursor for MS/MS. nih.gov
Water Adduct [M+H₂O]⁺m/z 544 (for a trisaccharide)Observed in APPI-MS, provides additional fragmentation pathways. nih.gov
Y-type Fragment Ionm/z 375 (from a trisaccharide)Results from glycosidic bond cleavage, indicating linkage patterns. nih.gov
Terminal Unit Fragmentm/z 111Characteristic ion for a non-reducing terminal unit. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable, non-destructive techniques for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, a characteristic spectrum is generated that acts as a molecular "fingerprint."

For a compound like this compound, the FT-IR spectrum reveals key vibrations corresponding to its constituent chemical bonds. The spectrum can be broadly divided into two regions: the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–650 cm⁻¹), which is unique to the molecule and contains complex vibrational modes mdpi.com.

Key functional groups and their characteristic absorption bands include:

Hydroxyl (-OH) Group: A broad and strong absorption band is typically observed in the range of 3600–3200 cm⁻¹, corresponding to the O-H stretching vibrations of the alcohol groups on the pyranose ring.

Carbon-Hydrogen (C-H) Bonds: Sharp absorption bands between 3000 and 2800 cm⁻¹ are due to the C-H stretching vibrations of the methyl group (-OCH₃) and the C-H bonds within the pyranose ring.

Methyl (CH₃) Group: The presence of the methyl group is further confirmed by C-H bending (deformation) vibrations, which typically appear around 1450 cm⁻¹ iupac.org.

Carbon-Oxygen (C-O) Bonds: Strong absorption bands in the 1200–1000 cm⁻¹ region correspond to C-O stretching vibrations from the ether linkage (C-O-C) of the methyl group and the pyranose ring, as well as the alcohol groups.

Methylation can be advantageous in spectral analysis, as it helps to resolve the pronounced overlap that often occurs between C-H and O-H bending modes in unsubstituted polysaccharides, allowing for clearer identification of methylene (B1212753) and other vibrations iupac.org. FT-IR spectroscopy can also be used quantitatively, for example, to determine the degree of methyl esterification in pectins by analyzing the ratio of absorbance intensities of the ester carbonyl (around 1745 cm⁻¹) and carboxylate (around 1630 cm⁻¹) bands researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H StretchingHydroxyl (-OH)
3000 - 2800C-H StretchingMethyl (-CH₃) and Pyranose Ring C-H
~1450C-H BendingMethyl (-CH₃)
1200 - 1000C-O StretchingEther (C-O-C) and Alcohol (C-OH)
< 900C-H BendingAnomeric region, characteristic of β-linkage

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

The process involves several key steps:

Crystallization: The molecule, or in this case, the enzyme-ligand complex, is crystallized to form a highly ordered, repeating lattice. TsaGH11 crystals were soaked in a solution containing the xylopyranose molecule mdpi.com.

X-ray Diffraction: The crystal is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. Data is typically collected at a synchrotron light source to ensure high-intensity X-rays mdpi.com.

Structure Determination: The diffraction pattern is computationally analyzed to generate an electron density map, into which the atomic model of the molecule is built and refined.

From such a study, precise intermolecular interactions stabilizing the sugar molecule can be identified. For β-D-xylopyranose bound to TsaGH11, the structure revealed that the xylopyranose ring is primarily stabilized by a π–π stacking interaction with a tryptophan residue (Trp36) and a network of hydrogen bonds. The O2 and O3 hydroxyl groups of the sugar form hydrogen bonds with tyrosine residues (Tyr96 and Tyr192) in the enzyme's binding cleft mdpi.com.

Table 3: Interatomic Distances for β-D-Xylopyranose in the TsaGH11 Binding Site
Interacting Atoms (XYP - Protein)Distance (Å)Type of InteractionReference
XYP Ring Center - Trp36 Ring Center4.04π–π Stacking mdpi.com
XYP O2 - Tyr96 OH3.17Hydrogen Bond mdpi.com
XYP O2 - Tyr192 OH2.87Hydrogen Bond mdpi.com
XYP O3 - Tyr192 OH2.68Hydrogen Bond mdpi.com

Spectroscopic Methodologies for Characterizing Derived Polysaccharides and Glycoconjugates

Mass Spectrometry (MS): MS is essential for sequencing oligosaccharides and determining the branching patterns of polysaccharides. After enzymatic or chemical degradation of the polymer into smaller fragments, MS and MS/MS can be used to identify the sequence of monosaccharide units and their linkages nih.govresearchgate.net. Modern ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing these large molecules researchgate.net. For glycoconjugates, specialized MS methods have been developed to release O-glycans from proteins while preserving labile modifications like acetylation, allowing for a more accurate glycomic analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the preceding sections, NMR is a cornerstone of carbohydrate structural analysis. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the complete structure, including the identity of monosaccharide residues, their anomeric configuration (α or β), the position of glycosidic linkages (e.g., 1→4, 1→3), and the location of non-sugar substituents like methyl groups.

The characterization of polysaccharides from sources like grape pomace has identified 2-O-methyl xylose as a component of the pectic polysaccharide Rhamnogalacturonan-II (RG-II) mdpi.com. The analysis of such complex structures relies on a combination of these spectroscopic methods to build a complete structural picture.

Table 4: Spectroscopic Techniques for Characterizing Derived Polysaccharides
TechniqueInformation ProvidedExample Application
Mass Spectrometry (MS/MS)Monosaccharide sequence, linkage analysis, branching patterns.Sequencing of xylo-oligosaccharides. researchgate.net
FT-IR SpectroscopyIdentification of functional groups (hydroxyl, carboxyl, methyl), degree of esterification.Characterizing pectin (B1162225) and hemicellulose components. mdpi.com
NMR SpectroscopyAnomeric configuration, glycosidic linkage positions, complete covalent structure.Structural determination of complex trisaccharides. nih.gov
Raman SpectroscopyComplementary to IR; information on skeletal vibrations and methoxylation.Assessing the degree of methoxylation in pectin. mdpi.com

Role in Biological Systems and Mechanistic Studies

Glycobiology and Cell Recognition

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The methylation of sugars is a specific type of modification that can alter the structure and properties of these glycans. While not common in mammals, sugar methylation is more prevalent in bacteria, fungi, and plants, where it is believed to be involved in molecular recognition events. nih.gov The introduction of a methyl group can render a carbohydrate more hydrophobic and alter its conformational space, thereby influencing its interactions with other molecules. acs.org

Participation in Cell Signaling Pathways

Direct evidence for the participation of 2-O-Methyl-beta-D-xylopyranose in specific cell signaling pathways is not extensively documented in current scientific literature. However, the methylation of sugars on the cell surface can play a role in cell recognition processes, which are integral to cell signaling. nih.gov In some bacteria, methylated sugars are important components of lipopolysaccharides, which are known to be potent activators of immune signaling pathways in host organisms. nih.gov The specific impact of 2-O-methylation on a xylopyranose residue in the context of mammalian cell signaling remains an area for further investigation.

Modulation of Immune Responses and Glycosylation Patterns

The influence of this compound on immune responses is not well-defined. Generally, the immune system is highly sensitive to changes in glycan structures. For instance, excess sugar in the blood can lead to modifications of immune proteins, altering their function and potentially promoting inflammation. cornell.edu In the context of viral infections, 2'-O-methylation of RNA is a known mechanism for viruses to evade the host's innate immune system. researchgate.net While this is a different context of methylation, it highlights the importance of this modification in immune recognition. There is some indication that methylated sugars on the surface of mycobacteria may influence the host's immune response. nih.gov However, specific studies detailing how this compound modulates immune cell function or alters glycosylation patterns in immune cells are lacking.

Extracellular Matrix (ECM) Interactions and Biosynthesis Regulation

The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Proteoglycans, a major component of the ECM, consist of a core protein with one or more covalently attached glycosaminoglycan (GAG) chains. The synthesis of these GAG chains is a critical process for ECM integrity and function.

Impact on Proteoglycan and Glycosaminoglycan Synthesis

Beta-D-xylosides, including the related compound methyl beta-D-xylopyranoside, are well-known initiators of GAG chain synthesis. nih.gov They act as artificial acceptors that can prime the synthesis of GAG chains independently of a core protein. nih.gov This property has been widely used to experimentally perturb proteoglycan synthesis and study the functions of proteoglycans in various cellular processes. nih.gov

Specifically, methyl beta-D-xylopyranoside has been shown to stimulate the synthesis and secretion of free GAG chains. nih.gov In studies with embryonic mouse salivary glands, beta-xylosides were found to inhibit total proteoglycan-associated GAG synthesis while simultaneously stimulating the production of large amounts of free chondroitin (B13769445) (dermatan) sulfate. nih.gov This disruption of normal proteoglycan synthesis can have significant effects on tissue morphogenesis. nih.gov While these findings are for a related compound, they suggest that this compound could potentially have a similar impact on proteoglycan and GAG biosynthesis.

CompoundEffect on Proteoglycan SynthesisEffect on Free GAG SynthesisReference
beta-D-XylosidesInhibition of proteoglycan-associated GAGsStimulation of free chondroitin/dermatan sulfate nih.gov
Methyl beta-D-xylopyranosidePerturbs normal synthesisStimulates synthesis of free GAG chains nih.gov

Influence on Cell Adhesion and Detachment Processes

The composition of the ECM, particularly the presence and structure of proteoglycans, plays a crucial role in regulating cell adhesion and detachment. By altering proteoglycan synthesis, beta-D-xylosides can indirectly influence these cellular processes.

Research has shown that the modulation of cell adhesion can be achieved by altering the cell surface glycocalyx. nih.gov The disruption of proteoglycan synthesis by compounds like beta-xylosides can lead to changes in cell-cell and cell-matrix interactions. While direct studies on this compound are not available, the known effects of related beta-D-xylosides on the ECM provide a basis for inferring its potential role. The ability of cells to adhere and detach from the ECM is fundamental to processes such as cell migration, tissue development, and wound healing.

Enzymatic Interactions and Substrate Recognition of this compound

The enzymatic processing of xylan (B1165943), a major component of plant cell walls, is carried out by a suite of enzymes, among which xylanases are paramount. The recognition and binding of the constituent sugar units of xylan, including modified residues like this compound, are crucial for efficient hydrolysis. This section delves into the specifics of these enzymatic interactions, focusing on glycoside hydrolases.

Binding Studies with Glycoside Hydrolases (e.g., Xylanase GH11)

Glycoside hydrolase family 11 (GH11) xylanases are well-characterized enzymes known for their specificity towards xylan. Binding studies of various ligands to these enzymes have revealed a substrate-binding cleft capable of accommodating several xylopyranose units. This cleft is typically composed of multiple subsites, often denoted as -3, -2, -1, +1, +2, +3, etc., where cleavage of the glycosidic bond occurs between the -1 and +1 subsites.

While direct binding studies on this compound are not extensively documented, research on the binding of β-D-xylopyranose (XYP) and substituted xylooligosaccharides provides significant insights. For instance, the crystal structure of a GH11 xylanase from Thermoanaerobacterium saccharolyticum (TsaGH11) in complex with a single XYP molecule shows that the sugar binds preferentially to the -2 subsite nih.gov. This binding is primarily stabilized by interactions with conserved amino acid residues.

The affinity of GH11 xylanases for their substrates is influenced by the degree of polymerization and the substitution pattern of the xylan chain. Studies on a GH11 xylanase from Streptomyces olivaceoviridis (SoXyn11B) indicate that the enzyme has seven subsites, and the highest sugar-binding energy is at the -2 subsite, followed by the +2 subsite nih.gov. The enzyme shows no affinity for the subsites at either end of the scissile bond nih.gov. The presence of substituents on the xylose units can affect binding and catalysis. For example, GH11 xylanases can accommodate side chains like arabinose or glucuronic acid at specific positions, suggesting a degree of flexibility in the binding cleft nih.gov. Given that the 2- and 3-hydroxy groups of xylose at certain subsites face outwards from the binding cleft, it is plausible that a methyl group at the O-2 position could be accommodated, though this may influence the binding affinity and the rate of hydrolysis.

Structural Biology of Enzyme-Ligand Complexes (e.g., X-ray Crystallography of Xylanase-XYP Complex)

The crystal structure of TsaGH11 complexed with β-D-xylopyranose (XYP) at a resolution of 1.7–1.9 Å reveals that the XYP molecule is located in the -2 subsite of the substrate-binding cleft nih.gov. This interaction induces a conformational change, causing a shift in the "thumb" domain of the enzyme towards the ligand nih.gov.

Detailed analysis of the Xylanase-XYP complex highlights several key interactions:

π–π stacking: A significant interaction occurs between the pyranose ring of the xylose unit and the indole (B1671886) ring of a conserved tryptophan residue (Trp36 in TsaGH11) nih.gov.

Hydrogen bonding: The hydroxyl groups of the xylose molecule form a network of hydrogen bonds with amino acid residues in the active site. Specifically, the O2 and O3 hydroxyls of XYP are stabilized by hydrogen bonds with the hydroxyl groups of two conserved tyrosine residues (Tyr96 and Tyr192 in TsaGH11) nih.gov.

While a crystal structure of a GH11 xylanase in complex with this compound is not available, the existing structural data for unsubstituted and other substituted xylans allows for informed speculation. The presence of a methyl group at the O-2 position would likely alter the hydrogen bonding pattern observed with the O2 hydroxyl of an unsubstituted xylose. The bulky and hydrophobic nature of the methyl group might lead to steric hindrance or new hydrophobic interactions within the subsite, potentially affecting the precise positioning of the sugar ring and, consequently, the efficiency of the enzymatic reaction.

Molecular Recognition Mechanisms (e.g., π–π stacking, hydrogen bonding)

The specificity of GH11 xylanases for their substrate is governed by a combination of molecular recognition mechanisms, primarily π–π stacking and hydrogen bonding.

π–π Stacking: This non-covalent interaction is a crucial feature in the binding of xylopyranose units to the active site of GH11 xylanases. A conserved aromatic residue, typically tryptophan, at the -2 subsite provides a flat, hydrophobic surface that interacts with the pyranose ring of the xylose unit nih.gov. This "stacking" interaction helps to correctly orient the substrate for catalysis. In the TsaGH11-XYP complex, the center of the XYP ring lies between the phenyl and indoline (B122111) rings of Trp36 nih.gov. The presence of a methyl group at the O-2 position of the xylopyranose ring is unlikely to directly interfere with this core stacking interaction with the face of the pyranose ring.

Hydrogen Bonding: A network of hydrogen bonds between the hydroxyl groups of the xylose units and the amino acid residues of the enzyme's active site provides both specificity and stability to the enzyme-substrate complex. As observed in the TsaGH11-XYP complex, the O2 and O3 hydroxyls are key hydrogen bond donors and acceptors nih.gov. Methylation at the O-2 position would eliminate the ability of this group to act as a hydrogen bond donor, which would disrupt the established hydrogen-bonding network. This loss of a hydrogen bond could weaken the binding affinity of the substrate for the enzyme. However, the enzyme might exhibit conformational flexibility to accommodate this change, or the hydrophobic methyl group could engage in van der Waals interactions with nonpolar residues in the vicinity.

The table below summarizes the key molecular interactions involved in the recognition of a β-D-xylopyranose unit at the -2 subsite of a GH11 xylanase, based on the TsaGH11-XYP complex structure nih.gov.

Interaction TypeInteracting Groups on XylopyranoseInteracting Residues in TsaGH11 (example)
π–π Stacking Pyranose ringTrp36
Hydrogen Bonding O2 hydroxylTyr96, Tyr192
Hydrogen Bonding O3 hydroxylGln34, Tyr192

Enzyme Induction by Related Xylosides (e.g., xylanase induction)

The production of xylanases by microorganisms is often an inducible process, triggered by the presence of xylan or its degradation products. Various β-xylosides, which are structurally related to the repeating units of xylan, can act as inducers of xylanase synthesis. While specific studies on the induction by this compound are limited, research on other methyl-β-D-xylosides provides a basis for understanding this process.

For example, methyl β-D-xyloside has been shown to be an effective inducer of xylanase production in various microorganisms. The induction of xylanase is a critical regulatory mechanism that allows microorganisms to efficiently utilize available carbon sources in their environment. The ability of a specific xyloside to act as an inducer depends on its ability to be recognized and transported by the microbial cell and to interact with the regulatory proteins that control the expression of xylanase genes.

Role in Plant Cell Wall Structure and Degradation

As a Constituent or Modifying Unit in Xylan

Xylan is a major hemicellulose in the secondary cell walls of dicots and all cell walls of grasses, where it plays a crucial role in providing structural integrity nih.govnih.gov. The basic structure of xylan consists of a linear backbone of β-(1→4)-linked D-xylopyranose units mdpi.comoup.com. This backbone is often substituted with various side chains, and the nature and frequency of these substitutions vary depending on the plant species, tissue type, and developmental stage nih.govusp.brnih.gov.

Common substituents on the xylan backbone include:

α-L-arabinofuranosyl residues

α-(4-O-methyl)-D-glucuronic acid residues mdpi.comnih.gov

Acetyl groups usp.br

While the presence of O-methylated sugars in plant cell walls is known, the specific occurrence of this compound as a direct constituent or a modifying unit of the main xylan backbone is not as well-documented as other substitutions. Pectin (B1162225), another major component of plant cell walls, is known to contain O-methylated fucose and xylose residues usp.br. The biosynthesis of xylan involves the transfer of methyl groups from S-adenosylmethionine to the polymer in the Golgi apparatus usp.br. While this process is known to be responsible for the 4-O-methylation of glucuronic acid side chains, it is conceivable that methylation could also occur at other positions on the xylan polymer, including the O-2 position of the xylose backbone, although this is less commonly reported. The presence of such modifications would have significant implications for the physical properties of xylan and its interactions with other cell wall components, as well as for its enzymatic degradation.

Understanding Hemicellulose Depolymerization

Hemicellulose, a major component of plant biomass, is a complex heteropolymer. Its structural backbone is often composed of β-1,4-linked D-xylopyranose units, forming a xylan chain. The enzymatic breakdown of this xylan backbone is a critical process in carbon cycling and has significant implications for various biotechnological applications, including biofuel production. The study of this depolymerization is greatly facilitated by the use of model compounds that mimic segments of the natural polymer, and this compound serves as a valuable tool in this context.

The depolymerization of xylan is primarily carried out by a synergistic cocktail of enzymes known as glycoside hydrolases, which include endo-β-1,4-xylanases and β-xylosidases. The activity of these enzymes is profoundly influenced by the various substitutions present on the xylopyranose residues of the xylan backbone. In nature, these residues can be decorated with O-acetyl, α-L-arabinofuranosyl, or 4-O-methyl-D-glucuronic acid moieties at the C2 and/or C3 positions. The presence of these side chains can sterically hinder the binding of xylanolytic enzymes to the xylan backbone, thereby impeding its hydrolysis.

To dissect the intricate mechanisms of these enzymes and to understand how such substitutions modulate their catalytic activity, researchers often turn to synthetic substrates. This compound represents a simplified model of a substituted xylose unit within the hemicellulose structure. The methyl group at the C2 position serves as a stable proxy for the naturally occurring, but more labile, acetyl groups found in hardwood xylans.

The use of this compound and related methylated xylo-oligosaccharides in mechanistic studies allows for a detailed investigation of the substrate specificity and binding requirements of xylanases. By systematically studying how a methyl group at a specific position affects the rate of enzymatic cleavage, researchers can map the active site of the enzyme and infer the roles of specific amino acid residues in catalysis.

For instance, if a particular xylanase exhibits a significantly lower rate of hydrolysis for a substrate containing a 2-O-methyl group compared to an unsubstituted substrate, it suggests that the enzyme's active site has a strict requirement for an unmodified hydroxyl group at the C2 position for optimal binding and catalysis. This hydroxyl group might be involved in crucial hydrogen bonding interactions with amino acid residues in the enzyme's active site. Conversely, if the enzyme is capable of hydrolyzing the methylated substrate, it indicates a greater flexibility in its active site.

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly accessible literature, the table below provides an illustrative example of how such data would be presented and interpreted in a research context. The hypothetical data compares the kinetic parameters of a generic xylanase acting on an unsubstituted xylo-oligosaccharide versus one containing a 2-O-methylated xylose unit.

Table 1: Illustrative Kinetic Parameters of a Hypothetical Xylanase

Substrate Km (mM) Vmax (μmol/min/mg) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹)
Xylohexaose 0.5 150 250 500
2-O-Methyl-xylohexaose 2.5 30 50 20

Furthermore, compounds like this compound can also be used to study the inhibitory effects of backbone substitutions on xylanases. By observing the degree of inhibition, researchers can gain insights into the development of more robust and efficient enzymes for biomass conversion.

Computational and Theoretical Studies

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and for understanding biological processes. While specific molecular docking studies focusing exclusively on 2-O-Methyl-beta-D-xylopyranose are not extensively documented in prominent literature, the principles of this technique are broadly applicable.

Proteins that bind carbohydrate structures, such as lectins or enzymes, are potential targets for docking studies with this compound. Such simulations would involve:

Preparation of the Receptor: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic data.

Ligand Preparation: Generating a 3D model of this compound and exploring its possible conformations.

Docking Simulation: Using algorithms to fit the ligand into the binding site of the protein, exploring various translational, rotational, and conformational possibilities.

Scoring and Analysis: Evaluating the potential binding modes using a scoring function that estimates the binding affinity. The resulting protein-ligand complexes are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the binding.

For methylated sugars, the presence of the methyl group in place of a hydroxyl group can significantly alter binding interactions. It can reduce the number of potential hydrogen bonds while introducing hydrophobic interactions, thereby changing the binding specificity and affinity compared to its parent molecule, β-D-xylopyranose.

Conformational Analysis using Computational Chemistry

Due to the flexibility of the pyranose ring and the rotation of substituent groups, this compound can exist in various conformations. arxiv.orgresearchgate.net Computational chemistry is a vital tool for exploring this conformational space to identify the most stable structures and understand their relative energies. arxiv.orgresearchgate.netnih.gov

The pyranose ring typically adopts chair (e.g., ¹C₄, ⁴C₁) and skew-boat conformations. nih.gov For derivatives of β-D-xylopyranoside, computational studies using DFT have shown that the relative stability of these conformers can be influenced by factors like intramolecular hydrogen bonding, anomeric effects, and steric repulsion. nih.gov Solvation effects also play a critical role; for example, solvents of increasing polarity can shift the conformational equilibrium. nih.gov

A thorough conformational analysis of this compound would involve scanning the potential energy surface with respect to the rotation of the methoxy (B1213986) and hydroxyl groups and the puckering of the pyranose ring. arxiv.orgresearchgate.net This analysis helps in understanding the molecule's behavior in different environments and provides the correct low-energy structures for use in more complex simulations like molecular docking or reaction modeling. researchgate.net

Development of Chromatographic Models through Partial Methylation

Partial methylation is a classical technique in carbohydrate chemistry used for linkage analysis. When combined with modern analytical methods like gas chromatography-mass spectrometry (GC-MS), it becomes a powerful tool. The development of chromatographic models based on retention data from partially methylated compounds allows for the prediction and simulation of GC separations. nih.govnih.gov

While specific models developed directly from this compound are not widely published, the principle involves establishing a relationship between the molecular structure of a series of partially methylated sugars and their chromatographic retention times. nih.govresearchgate.net For instance, the retention time in GC is related to the compound's volatility and its interaction with the stationary phase. Methylation of hydroxyl groups reduces polarity and increases volatility, leading to shorter retention times.

Quantitative Structure-Property Relationship (QSPR) models can be built using descriptors that encode the structural features of different methylated xylopyranose isomers (e.g., number and position of methyl groups, molecular weight, polarity). researchgate.net These models, often developed using multiple linear regression or artificial neural networks, can predict the retention times of other methylated derivatives, aiding in their identification in complex mixtures. researchgate.net

Advanced Research Applications and Broader Implications

Design of Carbohydrate-Based Probes and Research Tools

The specific structural characteristics of methylated carbohydrates are leveraged in the design of sophisticated probes for studying biological systems, particularly in the field of protein-carbohydrate interactions. O-methylation is a naturally occurring modification found in various organisms, including bacteria, plants, and fungi, but not mammals. nih.gov This distinction makes methylated sugars, and the proteins that recognize them, excellent targets for developing specific research tools.

Lectins, a class of proteins that bind to specific sugar structures, often exhibit high specificity for such modified carbohydrates. For instance, certain lectins, like those from the tectonin family, exclusively bind to carbohydrate epitopes with O-alkylated hydroxyl groups. nih.gov This specific recognition can be exploited to create probes for identifying and studying these proteins.

A key application is in X-ray crystallography, a technique used to determine the three-dimensional structure of molecules. Heavy-atom derivatives of natural ligands are instrumental in solving the "phase problem" in crystallography. By synthesizing selenoglycoside analogs of methylated sugars, researchers can create powerful tools for structural determination. nih.gov For example, the synthesis of methyl 2-O-methyl-L-selenofucopyranoside, a heavy-atom probe, was specifically designed to determine the structure of its lectin receptor, Tectonin-2. nih.gov This approach demonstrates how a simple modification like O-methylation on a sugar ring is crucial for designing probes to unlock the structural details of complex protein-ligand interactions.

Applications in Biomaterials Research

The structural features of methylated xylopyranose units are relevant to the properties and applications of xylan (B1165943), a major component of hemicellulose. Xylan is a polysaccharide composed of a β-(1→4)-linked D-xylose backbone, which can be substituted with side groups, including 4-O-methyl-D-glucuronopyranosyl units. abo.ficambridge.org Understanding the role of these methylated constituents is crucial for developing novel biomaterials.

Xylan is an abundant, biocompatible, and biodegradable polymer, making it an excellent candidate for creating biomaterials like hydrogels for applications in drug delivery and biomedical engineering. cambridge.orgnih.gov The properties of these hydrogels can be finely tuned through chemical modification of the xylan backbone. The hydroxyl and carboxylic groups on xylan chains, including those on methylated side chains, provide sites for chemical reactions, such as cross-linking, which is essential for hydrogel formation. cambridge.orgnih.gov

Research AreaKey FindingImplication for Biomaterials
Stimuli-Responsive Hydrogels Modification of xylan's functional groups (including those on side chains) allows for the creation of hydrogels sensitive to both temperature and pH. nih.govEnables the design of "smart" drug delivery systems that release their payload in specific physiological environments, like the intestines. nih.gov
Mechanical Properties The incorporation of xylan into composite hydrogels, such as with polyvinyl alcohol (PVA), can significantly enhance compressive strength and resilience through the formation of inter-penetrating networks and hydrogen bonding. abo.fiDevelopment of robust, biocompatible materials for tissue engineering and other biomedical applications requiring structural integrity.
Functionalization Hydroxyl groups on the xylan polymer chain serve as active sites for chemical modification, allowing for the attachment of various functional molecules. cambridge.orgExpands the potential applications of xylan by enabling the creation of materials with tailored properties, such as specific antibacterial activity or thermosensitivity. cambridge.org

The study of simple, well-defined methylated monosaccharides like 2-O-Methyl-beta-D-xylopyranose provides fundamental knowledge crucial for material science. Understanding how a single methyl group alters the hydrogen bonding network, solubility, and conformation of a sugar ring is essential for predicting the macroscopic properties of polymers like xylan that contain these units. nih.gov

This fundamental understanding of noncovalent interactions is critical for the rational design of new materials. nih.gov For example, research using artificial receptors to study binding with different anomers of methyl glucopyranoside reveals how subtle changes in stereochemistry—such as the axial versus equatorial position of a methoxy (B1213986) group—dramatically affect binding affinity and the stability of the resulting complex. nih.gov This knowledge, derived from studying simple sugar interactions, can be applied to predict how modified xylan chains will interact with each other, with water, or with other polymers, thereby guiding the synthesis of new biomaterials with desired properties like enhanced strength or specific recognition capabilities. abo.finih.gov

Fundamental Research in Glycoconjugate Structure-Function Relationships

Glycoconjugates are complex biomolecules where carbohydrates (glycans) are attached to proteins or lipids. These molecules are vital for cellular communication, recognition, and signaling. The specific structure of the glycan portion dictates its function. Methylation of sugars is a post-translational modification that adds another layer of complexity and information to the glycan structure. nih.gov

The presence of a methyl group on a sugar, such as in this compound, can drastically alter its interaction with other molecules. As mentioned, some lectins have evolved to specifically recognize O-methylated glycans, while for other lectins, this same modification can prevent binding. nih.gov This highlights a critical principle in glycobiology: minor structural changes can act as a molecular switch, turning biological interactions "on" or "off." Studying these interactions at the level of a single methylated monosaccharide helps researchers decipher the code of carbohydrate recognition, providing insights into how pathogens use methylated glycans for host recognition or how organisms use them for defense. nih.gov

Contribution to Glycomics and Glycoproteomics Methodologies

Glycomics is the comprehensive study of the entire set of glycans (the glycome) in an organism, while glycoproteomics focuses on identifying the sites of glycosylation and the specific glycan structures at each site on proteins. nih.gov These fields face significant analytical challenges due to the immense structural diversity and complexity of glycans. escholarship.org

The existence of modified sugars like this compound contributes to this complexity. For instance, methylated hexoses are isobaric with other common sugars (meaning they have the same mass), which can complicate analysis by mass spectrometry. nih.gov Distinguishing between a methylated sugar and an unmodified isomer requires advanced analytical techniques and careful data interpretation. nih.gov

Therefore, the study of specific methylated standards like this compound is crucial for the development and validation of new analytical methodologies in glycomics and glycoproteomics. These standards help scientists to:

Develop chromatographic methods that can separate isomeric and isobaric glycans.

Optimize mass spectrometry fragmentation techniques (e.g., tandem MS) to produce unique fragment ions that can identify the presence and position of methyl groups.

Build spectral libraries for more accurate and automated identification of complex glycans in biological samples.

By providing a well-defined chemical entity, this compound and similar compounds serve as essential reference points, enabling the refinement of analytical platforms needed to fully characterize the complex and dynamic glycome. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of complex polysaccharides such as xylan (B1165943) is a highly coordinated process occurring in the Golgi apparatus. frontiersin.org It involves a suite of enzymes, including glycosyltransferases for backbone elongation and the addition of side chains, as well as enzymes that catalyze modifications like acetylation and methylation. frontiersin.org

Current research has successfully identified several key enzymes in xylan biosynthesis. For instance, members of the GT43 and GT47 glycosyltransferase families are known to be essential for elongating the β-1,4-linked xylose backbone. frontiersin.orgoup.com Furthermore, specific methyltransferases, known as glucuronoxylan methyltransferases (GXMs) from the DUF579 protein family, have been characterized for their role in catalyzing the 4-O-methylation of glucuronic acid (GlcA) side chains on the xylan polymer. researchgate.netnih.gov The pectic polysaccharide rhamnogalacturonan II is also known to contain 2-O-methyl xylose, indicating that the enzymatic machinery for this modification exists in plants. nih.gov

However, the specific enzymes responsible for the 2-O-methylation of the xylopyranose residues on the xylan backbone have not yet been identified. Future research must focus on discovering and characterizing the specific O-methyltransferases that catalyze this reaction. A promising approach would involve a combination of bioinformatics to identify candidate methyltransferase genes, followed by in vitro biochemical assays with recombinant enzymes and in vivo functional characterization using gene-editing techniques in model plants. Elucidating this pathway is a critical step toward understanding how plants fine-tune the structure and properties of their cell walls.

Table 1: Key Enzyme Families in Xylan Biosynthesis

Enzyme Class Function Specific Examples
Glycosyltransferases (GTs) Xylan backbone elongation IRX9 (GT43), IRX14 (GT43), IRX10 (GT47)
Glycosyltransferases (GTs) Side chain addition GUX (Glucuronic acid transferases)
Methyltransferases (MTs) Methylation of GlcA side chains GXMT (DUF579 family)

Comprehensive Mechanistic Studies of Biological Roles

The presence and pattern of substitutions on the xylan backbone are known to be critical for its biological function, particularly its interaction with cellulose (B213188) and lignin (B12514952) within the plant cell wall. nih.govresearchgate.net These interactions are fundamental to the structural integrity, flexibility, and recalcitrance of plant biomass. Modifications like acetylation and glucuronic acid substitutions can influence how xylan adopts specific conformations, such as a twofold helical screw, which is believed to facilitate its binding to the hydrophilic surfaces of cellulose microfibrils. nih.govresearchgate.net

The precise role of the 2-O-methyl group on the xylose backbone remains largely speculative. It is hypothesized that this methylation, by adding a hydrophobic methyl group, modulates the local hydrophobicity of the xylan chain. This could have several effects:

Fine-tuning Xylan-Cellulose Interactions: It may alter the hydrogen-bonding network between xylan and cellulose or influence the hydration layer around the polysaccharide, thereby strengthening or weakening its association with cellulose.

Controlling Lignin Deposition: The pattern of methylation could create specific recognition sites or hydrophobic patches that guide the deposition and polymerization of lignin.

Defense and Signaling: Like other modifications, it may serve as a recognition motif for endogenous plant enzymes involved in cell wall remodeling or as a defense mechanism to prevent degradation by microbial enzymes. oup.com

Future research should employ a range of biophysical and biochemical techniques to investigate these potential roles. Solid-state NMR, X-ray diffraction, and computational modeling can provide insights into how 2-O-methylation affects xylan conformation and its interaction with other cell wall polymers.

Development of Advanced Synthetic Strategies for Complex Glycoconjugates

The chemical synthesis of complex glycoconjugates is a formidable challenge due to the dense stereochemical information and the need for regioselective reactions at specific hydroxyl groups. wiley-vch.de Creating oligosaccharides containing 2-O-Methyl-beta-D-xylopyranose requires sophisticated strategies involving careful selection of protecting groups to mask other reactive sites while leaving the 2-hydroxyl group available for methylation. nih.govnih.govrsc.org

Advanced synthetic approaches that can be leveraged include:

Regioselective Protection/Deprotection: Utilizing protecting groups with different labilities (e.g., benzyl (B1604629) ethers for permanent protection and silyl (B83357) ethers or esters for temporary protection) allows for the sequential modification of specific positions on the xylose ring. wiley-vch.deresearchgate.net

Novel Glycosylation Methods: The development of stereoselective glycosylation methods, using powerful promoters like silver trifluoromethanesulfonate (B1224126) or gold(I) catalysts, is crucial for building the oligosaccharide chain with the correct anomeric configuration (α or β). nih.govfu-berlin.de

Chemoenzymatic Synthesis: Combining chemical synthesis with the high specificity of enzymes offers a powerful route. For example, a chemically synthesized 2-O-methylated xylose donor could be used with a glycosyltransferase or an engineered glycosynthase to incorporate it into a growing oligosaccharide chain.

A key future direction is the development of more efficient and scalable synthetic routes to produce a library of glycoconjugates containing this compound. This would provide the necessary tools to probe its biological functions and explore its potential in materials science and medicine.

Exploration of Structure-Activity Relationships in Derivatives

The biological activities of polysaccharides are intimately linked to their specific structures. researchgate.net For example, the pattern and type of substitution on the xylan backbone can influence its prebiotic potential or its antioxidant activity. researchgate.net Understanding the structure-activity relationship (SAR) of this compound derivatives is essential for harnessing their potential applications.

Future research in this area should focus on a systematic exploration of how structural variations affect biological function. This involves:

Synthesis of a Derivative Library: Using the advanced synthetic methods described above, a library of molecules can be created where the 2-O-methyl group is modified (e.g., replaced by ethyl, propyl, or benzyl groups), its position is altered (e.g., 3-O-methyl), or the surrounding sugar residues are changed.

Screening for Biological Activity: This library would then be screened in a variety of biological assays. For example, testing their ability to be fermented by specific gut microbes (prebiotic activity), their capacity to modulate immune responses, or their effectiveness as inhibitors of carbohydrate-active enzymes.

By correlating the structural features of each derivative with its measured activity, a clear SAR can be established. This knowledge would be invaluable for designing novel functional foods, therapeutics, or biochemical probes.

Integration with Advanced Imaging and Single-Molecule Techniques

Traditional biochemical methods provide ensemble averages of molecular behavior. However, advanced imaging and single-molecule techniques can reveal the dynamics and heterogeneity of individual molecules, offering unprecedented insights.

High-Speed Atomic Force Microscopy (HS-AFM): This technique has been successfully used to visualize single xylan chains on surfaces in real-time. nih.govacs.orgacs.org It allows researchers to directly observe the conformation of the polymer (e.g., as individual chains or aggregates) and watch processes like enzymatic degradation as they happen. nih.govacs.orgsemanticscholar.org Applying HS-AFM to xylans specifically enriched with this compound would allow direct visualization of how this modification influences the polymer's shape, its self-assembly, and its susceptibility to enzymes. nih.govbohrium.comnih.govresearchgate.net

Single-Molecule Force Spectroscopy (SMFS): Using an AFM cantilever to stretch a single polysaccharide molecule provides a unique mechanical fingerprint based on force-induced conformational changes in the sugar rings. ubc.ca This could be used to determine if the 2-O-methyl group alters the mechanical properties and flexibility of the xylan chain.

Single-Molecule Fluorescence Microscopy: By attaching fluorescent probes to either the xylan or interacting proteins (e.g., cellulases or xylanases), their binding, movement, and dissociation can be tracked with high precision. This approach has been used to study how xylan inhibits the movement of cellulase (B1617823) enzymes on cellulose. rsc.org Similar experiments could reveal whether 2-O-methylation alters the binding kinetics and processivity of carbohydrate-active enzymes.

Integrating these powerful single-molecule techniques will be crucial for building a mechanistic understanding of this compound's role from the molecular level up.

Table 2: Application of Advanced Imaging to this compound Research

Technique Potential Application Information Gained
High-Speed Atomic Force Microscopy (HS-AFM) Visualize modified xylan chains on a cellulose model surface. Effect of methylation on polymer conformation, aggregation, and enzyme accessibility.
Single-Molecule Force Spectroscopy (SMFS) Stretch individual modified xylan chains. Impact of methylation on chain flexibility and mechanical properties.

Deeper Computational Modeling of Glycan Dynamics and Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, provides an atomic-level view of molecular motion and interactions that is often inaccessible to experimental methods alone. nih.govoup.com MD simulations have already been instrumental in showing how xylan substitution patterns affect its conformational flexibility and its affinity for different surfaces of cellulose. oup.com

To fully understand the impact of 2-O-methylation, deeper and more sophisticated computational modeling is required. Key avenues for future research include:

Force Field Parameterization: The accuracy of any MD simulation depends on the quality of its force field—the set of equations and parameters that describe the physics of the atoms and bonds. researchgate.netuiuc.edu Developing and validating specific, high-quality force field parameters for this compound is a critical first step. This involves fitting parameters to high-level quantum mechanical calculations and experimental data. acs.orgnih.gov

Binding Free Energy Calculations: Advanced simulation techniques can be used to calculate the precise binding free energy between a modified xylan chain and a cellulose surface. This would provide a quantitative measure of how much the 2-O-methyl group stabilizes or destabilizes the interaction, helping to resolve its mechanistic role in the cell wall. oup.com

Modeling Interactions with Water and Enzymes: Simulations can also shed light on how methylation alters the hydration shell around the xylan and how it influences the binding and catalytic action of enzymes at the active site.

These computational studies, when closely integrated with experimental validation, will provide a powerful predictive framework for understanding and engineering the properties of xylans containing this important modification.

Q & A

Q. How do researchers design comparative studies to evaluate the bioactivity of this compound against other methylated carbohydrates?

  • Study Design Framework :
  • Apply the PICOT framework:
  • P : Bacterial/Xylose-utilizing cell models.
  • I : Methylated vs. non-methylated analogs.
  • C : Wild-type vs. enzyme-deficient strains.
  • O : Growth inhibition, metabolic flux.
  • T : 24–72-hour incubation .
  • Use metabolomics (LC-MS) to quantify pathway intermediates.

Methodological Resources

  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including solvent ratios, reaction times, and characterization data .
  • Ethical Compliance : Adopt safety protocols from hazardous material handling guidelines (e.g., engineering controls, PPE) when using methylating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.